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molecular formula C11H15ClO B8599116 1-Methoxy-3-chloromethyl-2,4,6-trimethylbenzene

1-Methoxy-3-chloromethyl-2,4,6-trimethylbenzene

Cat. No. B8599116
M. Wt: 198.69 g/mol
InChI Key: OFAPOIQWQHHULN-UHFFFAOYSA-N
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Patent
US06683103B2

Procedure details

3-Methoxy-2,4,6-trimethylbenzyl chloride was synthesized in the same fashion as for 5-chloromethyl-6-methylbenzo[d][1,3]dioxole (Example 7) except that 1-methoxy-2,4,6-trimethylbenzene was used instead of 5-methylbenzo[d][1,3]dioxole.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2]C1C(C)=CC2OCOC=2C=1.[CH3:13][O:14][C:15]1[C:20]([CH3:21])=[CH:19][C:18]([CH3:22])=[CH:17][C:16]=1[CH3:23]>>[CH3:13][O:14][C:15]1[C:16]([CH3:23])=[C:17]([C:18]([CH3:22])=[CH:19][C:20]=1[CH3:21])[CH2:2][Cl:1]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC1=CC2=C(OCO2)C=C1C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C=C(C=C1C)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC=1C(=C(CCl)C(=CC1C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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